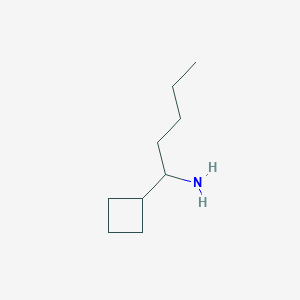

1-Cyclobutylpentan-1-amine

説明

1-Cyclobutylpentan-1-amine (also known as 1-CBPA) is a cyclic amine compound that is used in a wide range of scientific research applications. It is a colorless, odorless liquid with a low melting point and is soluble in both organic and aqueous solvents. 1-CBPA has been used in a variety of biochemical and physiological studies, and has been found to have a variety of beneficial effects.

科学的研究の応用

However, amines in general have a wide range of applications in various scientific fields. For instance, Schiff bases, which are synthesized from the condensation of a primary amine with a carbonyl group, have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry . They can coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states using their nitrogen and oxygen atoms to form stable complexes .

- Field : Organic Chemistry

- Application : Cyclobutane-containing natural products, including terpenoids, alkaloids, and steroids, display fascinating architectures and potent biological activities . The unique structures of cyclobutane rings are critical core skeletons in these molecules .

- Methods : Various new strategies for the construction of cyclobutane rings have emerged during the last decade . For instance, DNA-templated cationic [2 + 2] photodimerization process has been developed .

- Results : These methods have been applied to the synthesis of cycloaplysinopsin-type natural products such as dictazole B .

- Field : Green Chemistry

- Application : A novel and green route for the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock .

- Methods : The successful multi-step synthesis comprises the Piancatelli rearrangement of furfuryl alcohol .

- Results : This method provides a more sustainable and environmentally friendly approach to synthesizing CPDA .

Synthesis of Cyclobutane-Containing Natural Products

Bio-Based Synthesis of Cyclopentane-1,3-diamine

- Field : Material Science

- Application : Surfactant molecules have two parts, a lipophilic (apolar) part that retains fat and a hydrophilic (polar) part that is miscible with water . They have a wide variety of applications that include membrane permeabilization and dissolution, inclusion body solubilization, as well as membrane protein solubilization, biochemistry, crystallization, and manipulation .

- Methods : The behavior of these molecules is directly related to the aversion to water of the nonpolar groups, whereas the polar moieties tend to be highly hydrated . Their surfactant properties are therefore essentially based on the balance between the hydrophilic and hydrophobic parts of the molecule, called HLB (Hydrophile-Lipophile Balance) .

- Results : Surfactants improve the wettability of a liquid, stabilize a foam or an emulsion, promote the dispersion of a solid in a liquid .

- Field : Industrial Chemistry

- Application : “1-Cyclobutylpentan-1-amine” could potentially be used in the manufacturing of other chemicals .

- Methods : The specific methods would depend on the chemical being synthesized .

- Results : The results would vary based on the specific chemical being synthesized .

Surfactants

Chemical Manufacturing

特性

IUPAC Name |

1-cyclobutylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-3-7-9(10)8-5-4-6-8/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSWOXYRCCGZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1CCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutylpentan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B1425917.png)

![1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B1425919.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B1425938.png)

![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1425940.png)